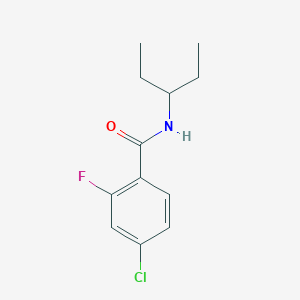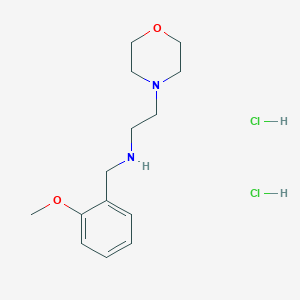![molecular formula C11H12F3N3O2 B5494857 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. It is a small molecule inhibitor that can target specific enzymes and proteins, making it a valuable tool for studying various biological processes.
科学的研究の応用
2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been used in various scientific research applications, including cancer research, neuroscience, and immunology. It has been shown to inhibit the activity of specific enzymes and proteins, such as PARP1 and CD73, which are involved in cancer cell survival and immune evasion. Additionally, 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been shown to modulate neuronal activity and synaptic plasticity, making it a potential therapeutic agent for neurological disorders.
作用機序
The mechanism of action of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide involves the inhibition of specific enzymes and proteins. For example, it has been shown to bind to the catalytic domain of PARP1, preventing its activation and subsequent DNA repair. Similarly, 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide can inhibit the activity of CD73, an enzyme that plays a role in immune evasion by cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide depend on the specific enzyme or protein that it targets. Inhibition of PARP1 can lead to DNA damage and cell death in cancer cells, while inhibition of CD73 can enhance the immune response against cancer cells. Additionally, 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been shown to modulate neuronal activity and synaptic plasticity, potentially leading to improvements in cognitive function.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study specific biological processes without affecting other pathways. Additionally, the synthesis method for 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been optimized to produce high yields of pure product, making it a reliable tool for scientific research.
One limitation of using 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide is its potential toxicity, as it can affect multiple biological pathways when used at high concentrations. Additionally, the specificity of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide for certain enzymes and proteins may limit its use in studying other biological processes.
将来の方向性
There are several future directions for the use of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide in scientific research. One potential application is in the development of cancer therapies, as inhibition of PARP1 and CD73 has been shown to be effective in treating certain types of cancer. Additionally, the modulatory effects of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide on neuronal activity and synaptic plasticity may have implications for the treatment of neurological disorders. Further research is needed to fully understand the potential therapeutic applications of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide.
合成法
The synthesis of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide involves several steps, including the reaction of 2-chloronicotinic acid with morpholine, followed by the addition of trifluoromethyl iodide. The resulting intermediate is then treated with ammonia to form the final product. This synthesis method has been optimized to produce high yields of pure 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide.
特性
IUPAC Name |
2-[2-(trifluoromethyl)morpholin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-6-17(4-5-19-8)10-7(9(15)18)2-1-3-16-10/h1-3,8H,4-6H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKFOOGVOSPFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=C(C=CC=N2)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)morpholin-4-yl]nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494774.png)
![5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5494782.png)
![3-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-1H-indole](/img/structure/B5494783.png)
![2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)
![N-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5494804.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
